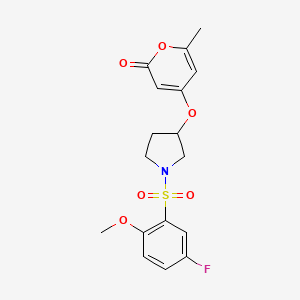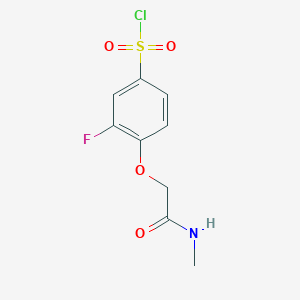![molecular formula C16H12N2O3 B2839197 (4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone] CAS No. 1785889-61-3](/img/structure/B2839197.png)
(4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-1H-isochromene-1,3,4-trione 4-[(4-methylphenyl)hydrazone] is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Catalytic Applications
Hydrazones and their derivatives serve as effective catalysts in biochemical reactions, notably in hydrazone ligations. Blanden et al. (2011) explored the use of 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations at neutral pH and low temperatures. This study highlights the utility of hydrazones in facilitating reactions under conditions compatible with sensitive biological molecules, thus broadening their applicability in biomolecular labeling and drug discovery processes Blanden et al., 2011.
Optical and Electronic Applications
Research by Naseema et al. (2010) and (2012) delves into the nonlinear optical properties of hydrazones, which are crucial for the development of optical devices like optical limiters and switches. Their studies on the third-order nonlinear optical parameters of synthesized hydrazones reveal potential applications in enhancing optical power limiting behaviors, indicating their suitability for optical device applications Naseema et al., 2010; Naseema et al., 2012.
Antimicrobial and Antituberculosis Applications
Gobis et al. (2022) synthesized novel methyl 4-phenylpicolinoimidate derivatives of hydrazone and evaluated their antimicrobial activity, including against tuberculosis. Their findings demonstrate significant activity against Gram-positive bacteria and suggest the potential of hydrazones in the development of new antimicrobial and antituberculosis agents Gobis et al., 2022.
Anticancer Activity
Koçyiğit-Kaymakçıoğlu et al. (2019) investigated the anticancer activity of new hydrazide-hydrazones and their Pd(II) complexes on various cancer cell lines. Their research identified compounds with remarkable cytotoxic effects, highlighting the potential of hydrazones in anticancer drug development Koçyiğit-Kaymakçıoğlu et al., 2019.
Conformational Studies for Molecular Switches
Isomerization mechanisms in hydrazone-based rotary switches, as studied by Landge et al. (2011), offer insights into their application as molecular switches. Their research into the E/Z configurations of hydrazones underlines the potential for using these compounds in the development of molecular devices that can be controlled chemically or physically Landge et al., 2011.
Propriétés
IUPAC Name |
1-hydroxy-4-[(4-methylphenyl)diazenyl]isochromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-6-8-11(9-7-10)17-18-14-12-4-2-3-5-13(12)15(19)21-16(14)20/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYMRMBAFHMZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C3C=CC=CC3=C(OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2839119.png)

![1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2839121.png)
![3-chloro-2-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzenesulfonamide](/img/structure/B2839122.png)
![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2839124.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2839126.png)
![(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2839127.png)

![Ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)
